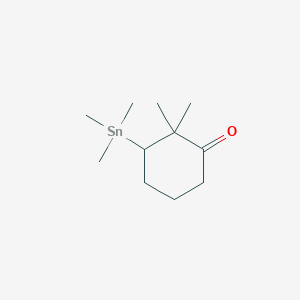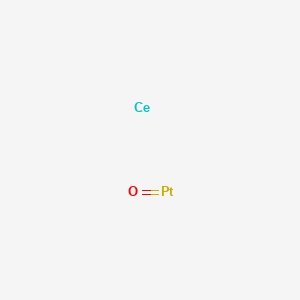
Cerium--oxoplatinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium–oxoplatinum (1/1) is a compound that combines cerium and platinum in a unique structure Cerium is a rare earth element known for its high reactivity and strong oxidizing properties, while platinum is a precious metal widely used in catalysis and various industrial applications
Preparation Methods
The synthesis of cerium–oxoplatinum (1/1) can be achieved through several methods. One common approach involves the use of cerium oxide and platinum precursors. The process typically includes the following steps:
Preparation of Cerium Oxide: Cerium oxide can be synthesized using methods such as precipitation, hydrothermal synthesis, or sol-gel techniques.
Incorporation of Platinum: Platinum can be introduced into the cerium oxide matrix through methods like wet impregnation, microwave synthesis, or reduction with hydrogen or sodium borohydride.
Calcination: The resulting material is then calcined at high temperatures to form the final cerium–oxoplatinum (1/1) compound.
Chemical Reactions Analysis
Cerium–oxoplatinum (1/1) undergoes various chemical reactions, including:
Substitution: Cerium–oxoplatinum (1/1) can be involved in substitution reactions, where one or more of its components are replaced by other elements or groups.
Common reagents used in these reactions include hydrogen, oxygen, and various organic and inorganic substrates. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Scientific Research Applications
Cerium–oxoplatinum (1/1) has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles, combined with platinum, have shown potential in biomedical applications such as drug delivery, biosensing, and as antioxidants
Environmental Applications: The compound is used in environmental catalysis, including the removal of pollutants from water and air.
Energy Applications: Cerium–oxoplatinum (1/1) is used in fuel cells and other energy-related applications due to its catalytic properties.
Mechanism of Action
The mechanism of action of cerium–oxoplatinum (1/1) involves its ability to facilitate redox reactions. The cerium component can switch between different oxidation states (Ce^3+ and Ce^4+), allowing it to participate in redox cycles. The platinum component enhances the catalytic activity by providing active sites for the adsorption and activation of reactants . Together, these components work synergistically to enhance the overall catalytic performance of the compound.
Comparison with Similar Compounds
Cerium–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Cerium Oxide (CeO2): While cerium oxide is widely used in catalysis and biomedical applications, the addition of platinum enhances its catalytic properties and broadens its application range.
Platinum Nanoparticles: Platinum nanoparticles are known for their catalytic activity, but combining them with cerium oxide improves their stability and reusability.
Oxaliplatin: Oxaliplatin is a platinum-based chemotherapy drug, but it lacks the unique redox properties provided by cerium in cerium–oxoplatinum (1/1)
Cerium–oxoplatinum (1/1) stands out due to its unique combination of redox-active cerium and catalytically active platinum, making it a versatile compound with a wide range of applications.
Properties
CAS No. |
160741-37-7 |
|---|---|
Molecular Formula |
CeOPt |
Molecular Weight |
351.20 g/mol |
IUPAC Name |
cerium;oxoplatinum |
InChI |
InChI=1S/Ce.O.Pt |
InChI Key |
GUNRITCXMZYXRL-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
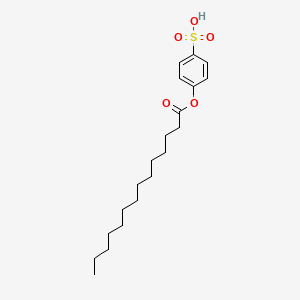
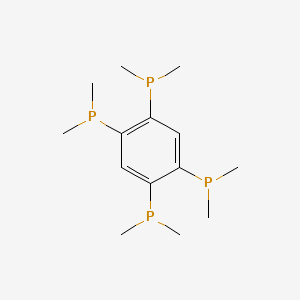
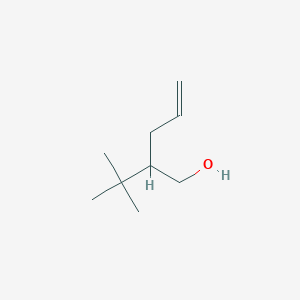
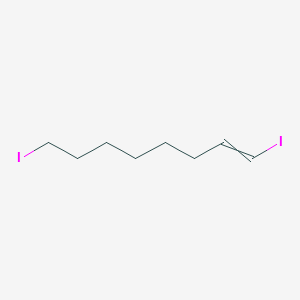
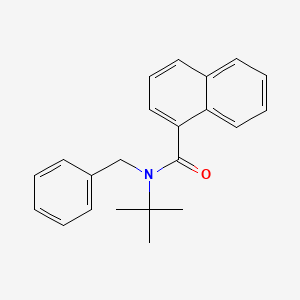
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
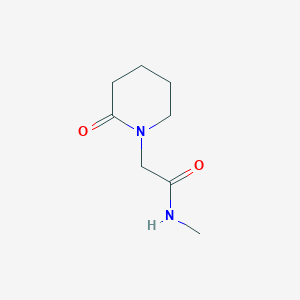
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
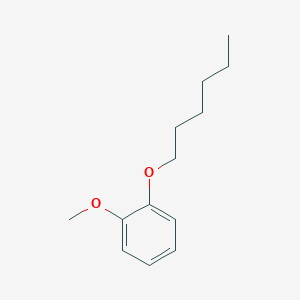
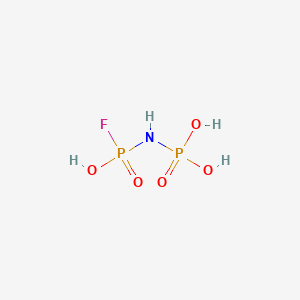
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
